molecular formula C10H13FO2 B14849388 4-(Tert-butoxy)-3-fluorophenol

4-(Tert-butoxy)-3-fluorophenol

Cat. No.: B14849388
M. Wt: 184.21 g/mol
InChI Key: KLILYKMJRDSWIM-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a tert-butoxy group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-3-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(Tert-butoxy)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxystyrene
  • tert-Butoxybenzene
  • 3-Fluorophenol

Uniqueness

4-(Tert-butoxy)-3-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3

InChI Key

KLILYKMJRDSWIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)F

Origin of Product

United States

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